Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate is an organic compound with a unique structure that includes a thienyl group, which is a sulfur-containing aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-2-thiophenecarboxaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using specific enzymes for stereoselective synthesis are also explored .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Ethyl 3-oxo-3-(4-methyl-2-thienyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(4-methyl-2-thienyl)propanol.
Substitution: Ethyl 3-hydroxy-3-(4-bromo-2-thienyl)propanoate.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Hydroxy-3-(2-thienyl)propanoate: Similar structure but with a different substitution pattern on the thienyl ring.
Ethyl 3-Hydroxy-3-(4-chloro-2-thienyl)propanoate: Contains a chlorine atom instead of a methyl group on the thienyl ring.
Uniqueness
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate is unique due to the presence of the 4-methyl substitution on the thienyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and selectivity in various reactions compared to its analogs .
Properties
Molecular Formula |
C10H14O3S |
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Molecular Weight |
214.28 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(4-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C10H14O3S/c1-3-13-10(12)5-8(11)9-4-7(2)6-14-9/h4,6,8,11H,3,5H2,1-2H3 |
InChI Key |
ABCKVMLEDPTGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CS1)C)O |
Origin of Product |
United States |
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